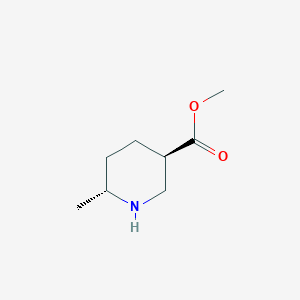

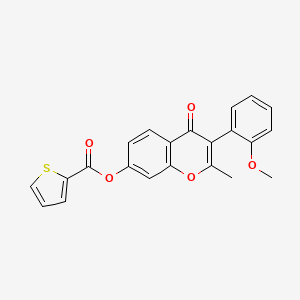

![molecular formula C21H24N6O4S B2391402 Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate CAS No. 872995-09-0](/img/structure/B2391402.png)

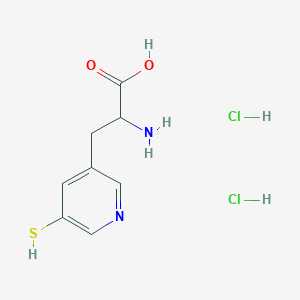

Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds containing a triazole, like the one , has attracted much attention due to their broad biological activities . The synthesis methods of triazole compounds have been summarized from various nitrogen sources over the past 20 years . Different novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have been obtained from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .Molecular Structure Analysis

The molecular formula of this compound is C21H25N5O3S and it has a molecular weight of 427.52. The structure of this compound is unique and facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The synthesis methods focus on the key starting material used for the production of the 1,2,3-/1,2,4-triazole skeleton .Applications De Recherche Scientifique

Synthesis and Biological Activity

A significant portion of the research involves the synthesis of novel heterocyclic compounds incorporating various moieties such as thiadiazole, triazolo, pyridazinone, and others, demonstrating their insecticidal and antimicrobial activities. For instance, Fadda et al. (2017) utilized a versatile precursor for synthesizing various heterocycles, which were then assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of these compounds in developing new insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Similarly, Bhuiyan et al. (2006) reported on the antimicrobial evaluation of new thienopyrimidine derivatives, demonstrating pronounced antimicrobial activity and showcasing the therapeutic potential of such heterocyclic compounds (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Abu Naser, 2006).

Chemical Synthesis and Modification

Research also focuses on the chemical synthesis and structural modification of heterocyclic compounds, exploring their potential applications in various fields. Schmidt and Qian (2013) examined the reaction between 2-hydrazinopyridines and ethyl imidates as a method for preparing [1,2,4]triazolo[4,3-a]pyridines, demonstrating the versatility of these reactions in synthesizing complex heterocyclic structures under mild conditions (Schmidt & Qian, 2013). Mostafa et al. (2008) synthesized new derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, testing their antibacterial and antifungal activities. This work emphasizes the potential of heterocyclic compounds in developing new antimicrobial agents (Mostafa, Hussein, Radwan, & Kfafy, 2008).

Novel Heterocyclic Systems

Additionally, researchers are exploring the synthesis of novel heterocyclic systems with potential applications in drug discovery and material science. Honey et al. (2012) demonstrated the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, highlighting the importance of these compounds in the development of novel materials and therapeutic agents (Honey, Pasceri, Lewis, & Moody, 2012).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Compounds with similar structures have been found to exhibit a range of effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

ethyl 2-[[2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O4S/c1-3-31-20(29)12-23-18(28)13-32-19-9-8-16-24-25-17(27(16)26-19)10-11-22-21(30)15-6-4-14(2)5-7-15/h4-9H,3,10-13H2,1-2H3,(H,22,30)(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYIOBJSZGQQIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

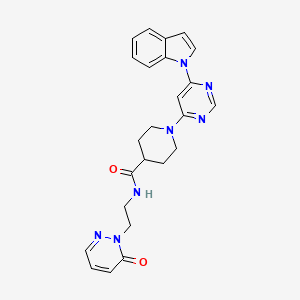

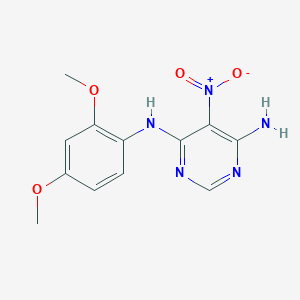

![1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2391323.png)

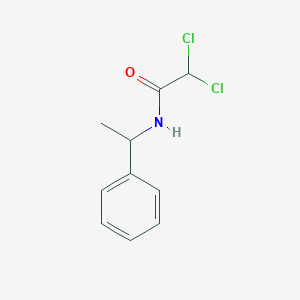

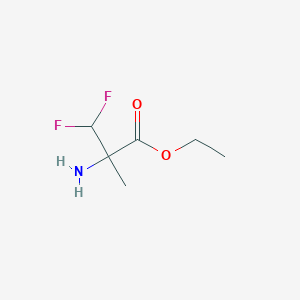

![9-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2391330.png)

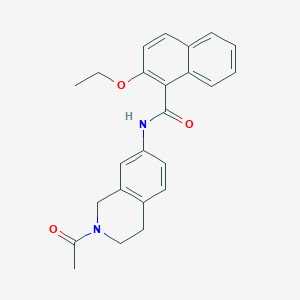

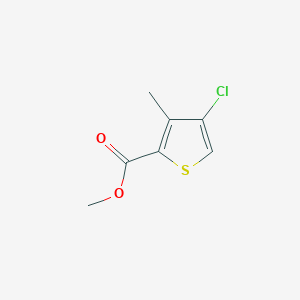

![2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B2391339.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide](/img/structure/B2391341.png)